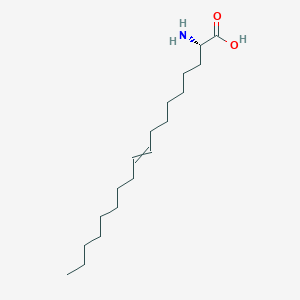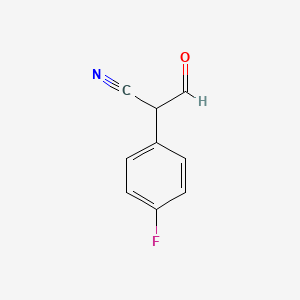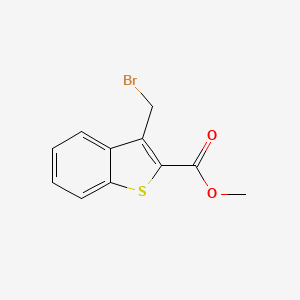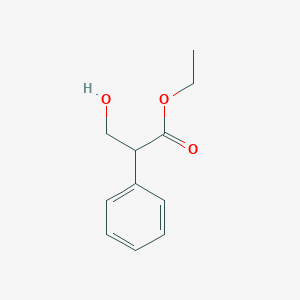
Ethyl 3-hydroxy-2-phenylpropanoate
Vue d'ensemble
Description
Ethyl 3-hydroxy-2-phenylpropanoate , also known as ethyl 2-hydroxy-3-phenylpropanoate or ethyl phenyllactate , is an organic compound with the chemical formula C₁₁H₁₄O₃ . It falls under the category of esters and is characterized by its pleasant fruity odor. The compound consists of an ethyl group (–C₂H₅), a hydroxyl group (–OH), and a phenyl group (–C₆H₅) attached to a propanoic acid backbone .
Synthesis Analysis
The synthesis of ethyl 3-hydroxy-2-phenylpropanoate involves the esterification of 3-hydroxy-2-phenylpropanoic acid (also known as phenyllactic acid ) with ethanol. This reaction typically occurs in the presence of a strong acid catalyst, such as sulfuric acid. The esterification process leads to the formation of the desired compound, which can be purified through distillation or other separation techniques .
Molecular Structure Analysis
The molecular structure of ethyl 3-hydroxy-2-phenylpropanoate consists of a central propanoic acid moiety (–CH₂–CH₂–COOH) with an ethyl group (–C₂H₅) attached to the carboxyl carbon (–COOH). Additionally, a hydroxyl group (–OH) is linked to the adjacent carbon (α-carbon), and a phenyl group (–C₆H₅) is attached to the same carbon. The compound’s three-dimensional arrangement contributes to its unique properties .
Chemical Reactions Analysis
Ethyl 3-hydroxy-2-phenylpropanoate can participate in various chemical reactions, including hydrolysis (breaking the ester bond to yield the corresponding acid and alcohol), transesterification (interchanging the ester group with another alcohol), and esterification (forming the ester from the corresponding acid and alcohol). These reactions are essential for its synthesis, modification, and utilization in various applications .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Catalytic Applications
Ethyl 3-hydroxy-2-phenylpropanoate is utilized in various catalytic processes. For instance, Deng et al. (2022) described its use in palladium-catalyzed hydroesterification of vinyl arenes, highlighting its role in producing 3-arylpropanoate esters with high yield and regioselectivity. This methodology is robust, enabling the efficient gram-scale synthesis of ethyl 3-phenylpropanoate as a precursor to hydrocinnamic acid (Deng, Han, Ke, Ning, & Chen, 2022).
Synthetic Chemistry
In synthetic chemistry, ethyl 3-hydroxy-2-phenylpropanoate is integral in multi-component reactions. Kiyani and Ghorbani (2015) demonstrated its use in the synthesis of 4H-isoxazol-5-ones in aqueous medium, emphasizing its efficiency, simplicity, and high yields (Kiyani & Ghorbani, 2015). Another application is in the enantioselective reduction of its ketone form to produce sterically demanding sec-alcohol, as investigated by Żądło et al. (2016) (Żądło, Schrittwieser, Koszelewski, Kroutil, & Ostaszewski, 2016).
Organic Reactions
Reitel et al. (2018) explored its role in asymmetric organocatalytic approaches for [3+2] annulation reactions, forming various compounds with moderate yield and low enantiomeric purity (Reitel, Kriis, Järving, & Kanger, 2018). Moreover, Turkan et al. (2019) synthesized pyrazoline derivatives from ethyl 3-oxo-3-phenylpropanoate, showing their effectiveness as inhibitor compounds of certain enzymes and receptors (Turkan, Cetin, Taslimi, Karaman, & Gulcin, 2019).
Biocatalysis
Ethyl 3-hydroxy-2-phenylpropanoate is also significant in biocatalysis. Li et al. (2020) focused on the bioreductive dynamic kinetic resolution of a related compound, showcasing the stereoselective synthesis with high enantiomeric excess and diastereomeric ratio (Li, Pei, Yi, Li, & Wu, 2020). These applications demonstrate the compound's versatility in various chemical processes.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-hydroxy-2-phenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWZHTVEPJITPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-hydroxy-2-phenylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



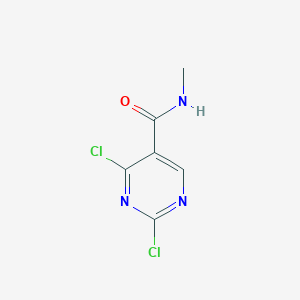
![3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine](/img/structure/B3264778.png)
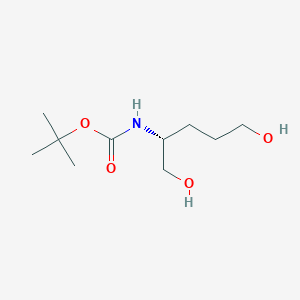
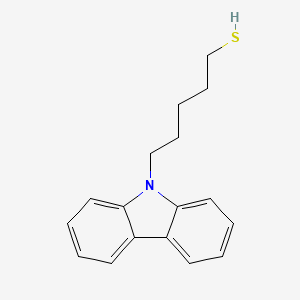
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-methylbenzenesulfonamido)-5-nitrobenzamide](/img/structure/B3264810.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B3264813.png)


![1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-1-(phenylsulfonyl)-](/img/structure/B3264826.png)
![4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid](/img/structure/B3264833.png)
